

An In-depth Technical Guide to Bis-PEG9-acid: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: *Bis-PEG9-acid*

Cat. No.: *B606186*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-PEG9-acid** (CAS No. 1268488-70-5), a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Identifiers and Chemical Properties

Bis-PEG9-acid is a polyethylene glycol (PEG) derivative characterized by a nine-unit PEG chain flanked by carboxylic acid functional groups at both termini. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecules.

Identifier	Value
CAS Number	1268488-70-5
IUPAC Name	4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioic acid[1]
Chemical Formula	C22H42O13[1]
Molecular Weight	514.57 g/mol [1]
Synonyms	Bis-dPEG®9-Acid

Applications in Drug Development

The primary utility of **Bis-PEG9-acid** lies in its role as a flexible linker to connect two different molecules. Its homobifunctional nature, with carboxylic acid groups at both ends, allows for reaction with primary amines to form stable amide bonds. This property is extensively leveraged in the synthesis of PROTACs and ADCs.

PROTACs: In the context of PROTACs, **Bis-PEG9-acid** can serve as the linker connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for facilitating the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

ADCs: For ADCs, **Bis-PEG9-acid** can be used to conjugate a cytotoxic payload to an antibody. The hydrophilic nature of the PEG linker can improve the solubility of the ADC, prevent aggregation, and potentially reduce immunogenicity.

Generalized Experimental Protocol: Amide Bond Formation

The following is a generalized protocol for the conjugation of **Bis-PEG9-acid** to amine-containing molecules. The specific reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization based on the specific substrates.

Materials:

- **Bis-PEG9-acid**
- Amine-containing molecule (e.g., a protein ligand, an antibody, or a payload)
- Amine-reactive coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide], HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])[2]
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

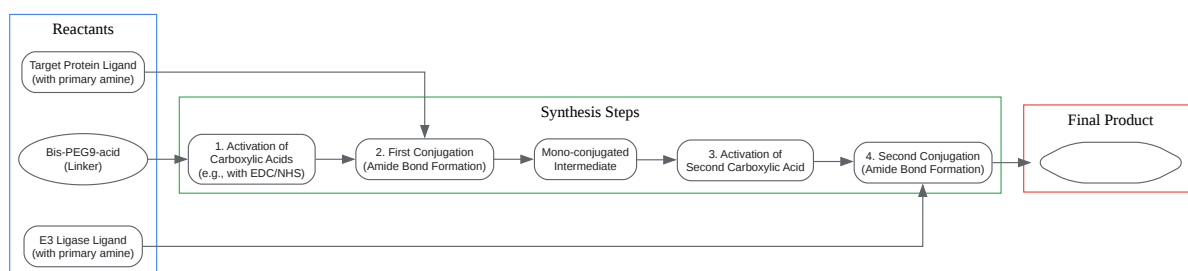
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) for biomolecules)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

- Activation of Carboxylic Acid Groups:
 - Dissolve **Bis-PEG9-acid** in the appropriate anhydrous solvent.
 - Add the coupling agent (e.g., EDC) and, if necessary, an auxiliary reagent like N-hydroxysuccinimide (NHS) to form a more stable active ester.
 - Allow the activation reaction to proceed, typically for 15-60 minutes at room temperature.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in a suitable buffer or solvent.
 - Add the activated **Bis-PEG9-acid** solution to the solution of the amine-containing molecule.
 - The reaction is typically carried out at room temperature for 2-24 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS.
- Quenching the Reaction:
 - Once the reaction is complete, add a quenching reagent to consume any unreacted activated esters.
- Purification:
 - The final conjugate can be purified using techniques appropriate for the specific product, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

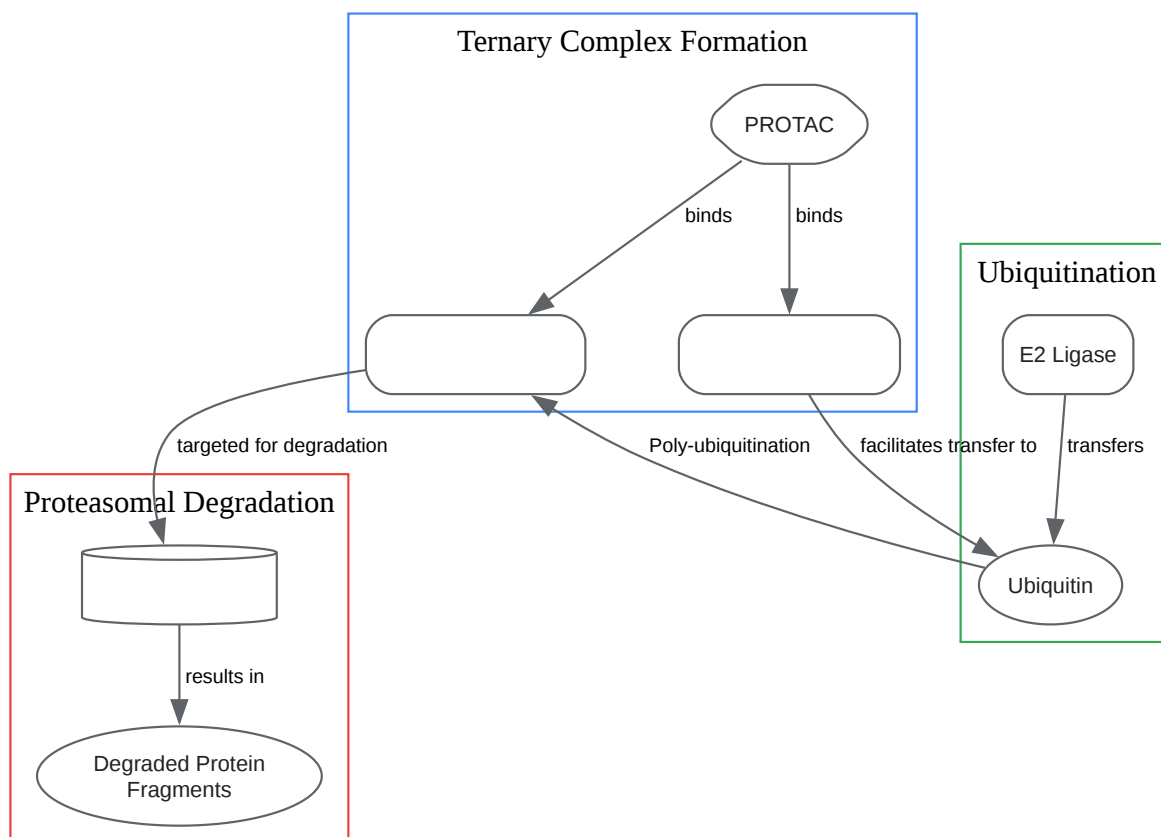
Visualizing Workflows and Mechanisms

To better illustrate the role of **Bis-PEG9-acid** in drug development, the following diagrams, generated using the DOT language, depict a generalized workflow for PROTAC synthesis and the mechanism of action of a PROTAC.



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Caption: A generalized workflow for the synthesis of a PROTAC molecule using **Bis-PEG9-acid** as a linker.



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Caption: The mechanism of action of a PROTAC, illustrating the role of the linker in ternary complex formation.

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References

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